Cycloheptanol, 2-methyl-, trans-
Description
Contextual Significance of Substituted Cyclohexanols in Chemical Research
Substituted cyclohexanols are of paramount importance in both fundamental and applied chemical research. They are instrumental in the synthesis of more complex molecules and materials. For instance, cyclohexanol (B46403) itself is a key precursor in the production of adipic acid and caprolactam, which are essential monomers for the synthesis of Nylon-6. chemicalbook.com
The presence of substituents on the cyclohexane (B81311) ring introduces stereocenters, leading to the existence of various stereoisomers. The study of these isomers and their selective synthesis is a cornerstone of modern stereoselective chemistry. Researchers investigate how the position and nature of substituents on the cyclohexanol ring influence the outcome of chemical reactions, which is crucial for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. Furthermore, substituted cyclohexanols like their parent compound, can act as effective solvents for various substances such as lacquers, resins, and paints due to their polarity and ability to form hydrogen bonds. chemicalbook.com
Historical Perspectives on trans-2-Methylcyclohexanol (B1360119) Research
Early research on substituted cyclohexanols, including the methyl-substituted derivatives, dates back to the early 20th century, with significant contributions focusing on their synthesis and stereochemical properties. A notable early investigation into the dehydration of trans-2-methylcyclohexanol was published in the Journal of the American Chemical Society in 1939. acs.org This study, along with others from that era, laid the groundwork for understanding the reaction mechanisms and product distributions in elimination reactions of substituted cyclohexanols.
Later research in the mid-20th century, such as a 1952 publication on the esterification rates of cyclohexanols, further elucidated the influence of stereochemistry on reactivity. acs.org These foundational studies have been critical in developing the principles of conformational analysis and understanding how the spatial arrangement of substituents dictates the chemical behavior of these cyclic alcohols. The synthesis of both cis- and trans-3-methylcyclohexanol (B12282318) and the subsequent reassignment of their configurations also marked a significant step in the precise characterization of these compounds. acs.org
Overview of Stereoisomerism and Conformational Analysis in Cyclohexanol Systems
The cyclohexane ring is not planar; to minimize steric and torsional strain, it predominantly adopts a chair conformation. msu.edu In this conformation, the hydrogen atoms (and any substituents) can occupy two distinct types of positions: axial and equatorial. msu.edu Axial bonds are parallel to the main symmetry axis of the ring, while equatorial bonds point out from the periphery of the ring. msu.edu
The introduction of substituents, such as in 2-methylcyclohexanol (B165396), leads to the possibility of both stereoisomers (cis and trans) and conformational isomers. ucsb.edu
cis-2-Methylcyclohexanol (B1584281) : The methyl and hydroxyl groups are on the same side of the ring.
trans-2-Methylcyclohexanol : The methyl and hydroxyl groups are on opposite sides of the ring.
Each of these stereoisomers can exist in two different chair conformations that rapidly interconvert through a process known as a ring flip. gmu.edu For trans-2-methylcyclohexanol, the two possible chair conformations are one where both the methyl and hydroxyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).
The relative stability of these conformers is a key aspect of conformational analysis. Generally, a substituent prefers the equatorial position to minimize steric hindrance with other axial groups. msu.edu This steric repulsion, known as 1,3-diaxial interaction, destabilizes the conformation with an axial substituent. Therefore, the diequatorial conformer of trans-2-methylcyclohexanol is significantly more stable than the diaxial conformer. brainly.com The study of these conformational preferences is crucial as it dictates the molecule's reactivity and physical properties. ucsb.edu
| Isomer | Substituent Orientation | Relative Stability | Key Interactions |
| trans-2-Methylcyclohexanol | Diequatorial (e,e) | More Stable | Minimizes steric strain. |
| trans-2-Methylcyclohexanol | Diaxial (a,a) | Less Stable | Significant 1,3-diaxial interactions. |
| cis-2-Methylcyclohexanol | Axial/Equatorial (a,e) | Less Stable | Steric hindrance from axial group. |
| cis-2-Methylcyclohexanol | Equatorial/Axial (e,a) | Less Stable | Steric hindrance from axial group. |
The dehydration of 2-methylcyclohexanol is a classic experiment in organic chemistry that demonstrates the interplay of stereochemistry and reaction mechanisms. thecatalyst.org The reaction typically proceeds via an E1 mechanism, forming a carbocation intermediate. quora.com The distribution of the resulting alkene products, such as 1-methylcyclohexene and 3-methylcyclohexene, depends on factors like the stereochemistry of the starting alcohol and the relative stability of the possible carbocation intermediates. thecatalyst.orgbrainly.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
19790-05-7 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(1R,2R)-2-methylcycloheptan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
CVEWSZALSLGZAU-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CCCCC[C@H]1O |
Canonical SMILES |
CC1CCCCCC1O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Trans 2 Methylcyclohexanol
Catalytic Hydrogenation Routes
Catalytic hydrogenation represents a common and effective method for the synthesis of 2-methylcyclohexanol (B165396) from 2-methylcyclohexanone (B44802). This approach involves the addition of hydrogen across the carbonyl double bond, facilitated by a metal catalyst.
Reduction of 2-Methylcyclohexanone
The reduction of 2-methylcyclohexanone can be achieved using various reducing agents, with the choice of reagent significantly influencing the stereochemical outcome. Commonly employed reducing agents include palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (B1222165) (NaBH₄), and lithium aluminum hydride (LiAlH₄). odinity.com
The reaction with Pd/C involves the heterogeneous catalytic hydrogenation of the ketone. masterorganicchemistry.com This method is widely used in industrial settings due to the recyclability of the catalyst and the use of clean hydrogen gas. nih.gov The reduction of 2-methylcyclohexanone with NaBH₄ or LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.com These metal hydride reductions are powerful tools in organic synthesis, offering a high degree of chemoselectivity. chemistrysteps.com
The general reaction is as follows:

Stereocontrol in Hydrogenation Processes
The stereochemical outcome of the hydrogenation of 2-methylcyclohexanone is a critical aspect, leading to the formation of both cis- and trans-2-methylcyclohexanol. The ratio of these diastereomers is influenced by several factors, including the steric bulk of the reducing agent, the solvent, and the reaction temperature. researchgate.netgatech.edu
In the case of catalytic hydrogenation with Pd/C, the stereoselectivity is often dictated by the adsorption of the ketone onto the catalyst surface. masterorganicchemistry.com Generally, the hydrogen is delivered from the less sterically hindered face of the molecule. masterorganicchemistry.com
With metal hydride reducing agents like NaBH₄ and LiAlH₄, the stereoselectivity is governed by the direction of the hydride attack on the carbonyl carbon. mnstate.edu Attack from the axial direction leads to the formation of the equatorial alcohol (trans product), while equatorial attack results in the axial alcohol (cis product). The relative stability of the transition states for these two pathways determines the product distribution. For instance, the reduction of 2-methylcyclohexanone with NaBH₄ often favors the formation of the more stable trans isomer. odinity.com However, the use of bulkier hydride reagents can lead to a higher proportion of the cis isomer due to steric hindrance. lookchem.com Studies have shown that the stereoselectivity of LiAlH₄ reductions can be highly dependent on the solvent, with tetrahydrofuran (B95107) (THF) often promoting a higher degree of stereoselectivity compared to diethyl ether. gatech.edu
| Reducing Agent | Solvent | trans:cis Ratio | Reference |
|---|---|---|---|
| NaBH₄ | Methanol | Favorable to trans | odinity.com |
| LiAlH₄ | Diethyl Ether | Variable | gatech.edu |
| LiAlH₄ | THF | Higher selectivity for trans | gatech.edu |
| Pd/C, H₂ | - | Variable, depends on conditions | nih.gov |
Industrial Production Considerations and Process Optimization
For the industrial-scale production of 2-methylcyclohexanol, catalytic hydrogenation of o-cresol (B1677501) is a common route, which proceeds through a 2-methylcyclohexanone intermediate. google.com The choice of catalyst is crucial for both efficiency and cost-effectiveness. Palladium on carbon (Pd/C) is a frequently used catalyst in these processes. nih.govoup.com
Process optimization involves several factors. The reaction conditions, such as temperature and hydrogen pressure, significantly impact the reaction rate and the selectivity towards the desired alcohol. oup.comprinceton.edu For instance, in the hydrogenation of p-cresol, lower hydrogen pressures were found to favor the formation of the intermediate methylcyclohexanone. oup.com Catalyst deactivation and regeneration are also important considerations in continuous industrial processes. The presence of impurities in the starting material or the solvent can poison the catalyst, reducing its activity over time. oup.com Therefore, purification of the reactants and the use of robust catalyst systems are essential for maintaining high productivity. chemicalbook.comsomu-group.com
Alkene Functionalization Pathways
An alternative synthetic strategy for producing trans-2-methylcyclohexanol involves the functionalization of methylcyclohexene isomers. These methods offer different stereochemical control compared to the hydrogenation of the corresponding ketone.
Hydroxylation/Hydration of Methylcyclohexenes
The addition of water across the double bond of 1-methylcyclohexene can, in principle, yield 2-methylcyclohexanol. Acid-catalyzed hydration of 1-methylcyclohexene proceeds via a carbocation intermediate. youtube.com However, this method typically leads to the formation of the thermodynamically more stable 1-methylcyclohexanol (B147175) as the major product, following Markovnikov's rule. sarthaks.comaskfilo.com
Oxymercuration-demercuration is another method for the hydration of alkenes. brainly.in This two-step process also follows Markovnikov's rule and, when applied to 1-methylcyclohexene, primarily yields 1-methylcyclohexanol. sarthaks.comdoubtnut.com
Hydroboration-oxidation, on the other hand, provides a route to alcohols with anti-Markovnikov regioselectivity. libretexts.org When 1-methylcyclohexene is treated with a borane (B79455) reagent (like BH₃ in THF) followed by oxidation with hydrogen peroxide and a base, the hydroxyl group is added to the less substituted carbon of the former double bond. chegg.comdoubtnut.com This reaction proceeds with syn-addition of the hydrogen and the hydroxyl group. libretexts.org
Stereoselective Alkene Transformations
The hydroboration-oxidation of 1-methylcyclohexene is a key method for the stereoselective synthesis of trans-2-methylcyclohexanol. doubtnut.comchegg.com The syn-addition of the borane to the alkene from the less sterically hindered face, followed by retention of configuration during the oxidation step, results in the formation of the trans product where the methyl and hydroxyl groups are on opposite sides of the cyclohexane (B81311) ring. libretexts.orgyoutube.com This makes hydroboration-oxidation a superior method for obtaining trans-2-methylcyclohexanol from 1-methylcyclohexene compared to hydration methods that yield the tertiary alcohol. doubtnut.com
| Reaction | Reagents | Major Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydration | H₂O, H⁺ | 1-Methylcyclohexanol | Markovnikov | youtube.com |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1-Methylcyclohexanol | Markovnikov | brainly.indoubtnut.com |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | trans-2-Methylcyclohexanol | Anti-Markovnikov, syn-addition | doubtnut.comchegg.com |
Advanced Synthetic Techniques and Stereoselectivity
The preparation of trans-2-methylcyclohexanol can be achieved through various methods, including the reduction of 2-methylcyclohexanone or the hydration of 1-methylcyclohexene. ontosight.ai Advanced synthetic strategies are often employed to enhance the stereoselectivity of these transformations, ensuring a high yield of the desired trans isomer.
Grignard Reagent Applications for Cyclohexanol (B46403) Formation
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. In the context of producing 2-methylcyclohexanol, a Grignard reaction can be employed to introduce the methyl group to the cyclohexanone (B45756) ring. vaia.com
The general principle involves the reaction of a cyclohexanone derivative with a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr). vaia.compsgcas.ac.in The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the cyclohexanone, leading to the formation of a tertiary alkoxide intermediate. Subsequent workup with an acidic solution protonates the alkoxide to yield 1-methylcyclohexanol. vaia.comvaia.com While this method is effective for creating the 1-methylcyclohexanol scaffold, it is a precursor to obtaining trans-2-methylcyclohexanol, which can be formed through subsequent reactions like dehydration to 1-methylcyclohexene followed by hydroboration-oxidation. chegg.comdoubtnut.com
The reaction between a Grignard reagent and a ketone is a classic method for generating tertiary alcohols. libretexts.org The choice of the Grignard reagent and the ketone determines the final structure of the alcohol. libretexts.org For instance, reacting cyclohexanone with methylmagnesium bromide yields 1-methylcyclohexanol. vaia.compsgcas.ac.in
Table 1: Grignard Reagent Application in Cyclohexanol Synthesis
| Reactant 1 | Reactant 2 | Product | Reference |
| Cyclohexanone | Methylmagnesium bromide | 1-Methylcyclohexanol | vaia.compsgcas.ac.in |
| Cyclohexanone | Phenylmagnesium bromide | 1-Phenylcyclohexanol | vaia.com |
| Cyclohexanone | Cyclohexylmagnesium bromide | 1-Cyclohexylcyclohexanol | vaia.com |
| 2-Methylcyclohexanone | Phenylmagnesium bromide | 1-Phenyl-2-methylcyclohexanol |
Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org
In the context of 2-methylcyclohexanol, enzymatic kinetic resolution has proven to be an effective strategy. Lipases are commonly used biocatalysts for the enantioselective acylation of alcohols. For instance, the kinetic resolution of racemic trans-2-substituted cyclohexanols can be achieved through acylation reactions. researchgate.net
A study on the kinetic bioresolution of 2-nitrocyclohexanol (B8771557) demonstrated the effectiveness of various hydrolases in separating stereoisomers. By screening a range of biocatalysts, optimal conditions were identified for both enantioselective transesterification and hydrolysis, allowing access to enantiopure forms of cis and trans 2-nitrocyclohexanol. almacgroup.com This highlights the potential of biocatalysis in achieving high enantiomeric excess for substituted cyclohexanols.
Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the less reactive enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. Efforts have been made to apply DKR to systems like 2-methyl-2-nitrocyclohexanol, combining lipase-catalyzed resolution with a base-mediated interconversion of the stereoisomers. sunyempire.edu
Enantioselective and Diastereoselective Synthesis Strategies
Achieving high levels of both enantioselectivity and diastereoselectivity is a key goal in modern organic synthesis. For the synthesis of trans-2-methylcyclohexanol, several strategies can be employed to control the stereochemical outcome.
One of the most effective methods for the diastereoselective synthesis of trans-2-methylcyclohexanol is the hydroboration-oxidation of 1-methylcyclohexene. chegg.comdoubtnut.com This two-step reaction sequence involves the syn-addition of a borane reagent across the double bond, followed by oxidation to yield the alcohol. The stereochemistry of the addition ensures that the hydrogen and hydroxyl groups are added to the same face of the ring, resulting in the trans product. doubtnut.com
Diastereoselective acylation reactions of trans-2-substituted cyclohexanols have also been investigated. The stereochemistry of the starting alcohol can influence the outcome of the reaction, which is crucial for synthesizing enantiomerically pure compounds. The addition of amines, such as pyridine, can even reverse the diastereoselectivity of the acylation of certain trans-2-substituted cyclohexanols. researchgate.net
Cascade reactions, such as the inter-intramolecular double Michael strategy, have been developed for the diastereoselective synthesis of highly functionalized cyclohexanones, which can serve as precursors to substituted cyclohexanols. beilstein-journals.orgnih.gov These methods often provide excellent control over the relative stereochemistry of multiple chiral centers.
Role of Chiral Auxiliaries in Directed Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgchemeurope.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. chemeurope.com
Several cyclohexyl-based chiral auxiliaries have been developed and are effective in achieving high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com For example, trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell, has been used as a chiral auxiliary in ene reactions. wikipedia.orgchemeurope.com
In the synthesis of complex molecules, chiral auxiliaries attached to a reactant can direct the approach of a reagent, leading to a specific stereoisomer. For instance, the use of chiral auxiliaries like (2R)-10,2-camphorsultam in the permanganate-mediated oxidative cyclization of 1,5-diene precursors has been shown to furnish the desired tetrahydrofuran product as a single isolated diastereoisomer. researchgate.net Similarly, trans-2-tritylcyclohexanol (TTC) has been identified as a highly effective chiral controller in the formation of 2,5-substituted THF diols with high diastereoselectivity. researchgate.net
The choice of the chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. These auxiliaries play a crucial role in asymmetric synthesis by providing a chiral environment that influences the transition state of the reaction. wikipedia.org
Reaction Mechanisms and Mechanistic Elucidation of Trans 2 Methylcyclohexanol Transformations
Elimination Reactions
Elimination reactions of trans-2-methylcyclohexanol (B1360119) are a cornerstone of its chemical behavior, providing access to a variety of alkene products. The mechanism of elimination, and consequently the products, is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or mediated by a base.
Acid-Catalyzed Dehydration (E1/E2 Mechanisms)
The acid-catalyzed dehydration of 2-methylcyclohexanol (B165396) is a classic laboratory experiment used to demonstrate elimination reaction principles. thecatalyst.orgresearchgate.net When secondary alcohols like 2-methylcyclohexanol are heated with a strong, non-nucleophilic acid such as phosphoric acid or sulfuric acid, they undergo dehydration primarily through an E1 (unimolecular elimination) mechanism. upenn.educhegg.comyoutube.comquora.com
The mechanism proceeds in several steps:
Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting the poor leaving group (-OH) into a good leaving group, water (H₂O). youtube.comquizlet.com This step is a rapid equilibrium.
Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a secondary carbocation intermediate. chegg.comyoutube.com This is the slow, rate-determining step of the E1 reaction. quizlet.com
Deprotonation: A weak base, typically water or the conjugate base of the acid, removes a proton from a carbon atom adjacent (beta) to the carbocation, forming a double bond. chegg.com
While the E1 pathway is predominant for secondary alcohols, some evidence may suggest a degree of E2 (bimolecular elimination) character, particularly under specific conditions. researchgate.net However, the formation of rearranged products strongly supports the existence of a carbocation intermediate, a hallmark of the E1 mechanism. chegg.comyoutube.com
A key feature of the E1 dehydration of 2-methylcyclohexanol is the rearrangement of the initially formed secondary carbocation. youtube.com This secondary carbocation can undergo a 1,2-hydride shift, where a hydrogen atom from the adjacent tertiary carbon moves with its pair of electrons to the carbocation center. chegg.comyoutube.comyoutube.com
This rearrangement is energetically favorable as it transforms the less stable secondary carbocation into a more stable tertiary carbocation. youtube.comyoutube.com This new tertiary carbocation can then be deprotonated to yield different alkene products than those formed from the initial secondary carbocation. youtube.comquizlet.com This rearrangement is a critical factor in explaining the final product mixture. youtube.com
The dehydration of 2-methylcyclohexanol results in a mixture of alkene products due to the presence of multiple, non-equivalent beta-protons that can be removed from the carbocation intermediates. youtube.com
The secondary carbocation can lead to the formation of 1-methylcyclohexene and 3-methylcyclohexene . youtube.comquizlet.com
The more stable tertiary carbocation (formed after the hydride shift) can lead to 1-methylcyclohexene and methylenecyclohexane (B74748) . youtube.comquizlet.com
According to Zaitsev's Rule , elimination reactions tend to favor the formation of the most substituted, and therefore most stable, alkene. masterorganicchemistry.com In this case, 1-methylcyclohexene is a trisubstituted alkene, making it the most stable product and, under thermodynamic control, the major product of the reaction. thecatalyst.orgchegg.comyoutube.com 3-Methylcyclohexene and methylenecyclohexane are both less stable disubstituted alkenes and are formed as minor products. youtube.com The distribution of products is often analyzed using gas chromatography (GC). youtube.comyoutube.com
While Zaitsev's rule generally predicts the major product, the exact distribution can be influenced by factors such as reaction time, potentially leading to deviations. thecatalyst.org If the reaction is carried out for longer periods, the equilibrium can shift, sometimes favoring the formation of other isomers. thecatalyst.org
Table 1: Products of Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
| Product Name | Structure | Alkene Substitution | Stability | Boiling Point (°C) |
|---|---|---|---|---|
| 1-Methylcyclohexene | Trisubstituted | Most Stable (Major Product) | 110-111 youtube.com | |
| 3-Methylcyclohexene | Disubstituted | Less Stable (Minor Product) | 103-104 youtube.com | |
| Methylenecyclohexane | Disubstituted | Less Stable (Minor Product) | 102-103 youtube.com |
Under acid-catalyzed (E1) conditions, both cis- and trans-2-methylcyclohexanol yield 1-methylcyclohexene as the major product. vaia.com This is because the E1 reaction proceeds through a planar carbocation intermediate. pearson.com Once this intermediate is formed, the original stereochemical information from the starting alcohol is lost. The subsequent deprotonation and rearrangement steps are the same for both isomers, leading to a similar distribution of products.
However, the rate of reaction differs between the two isomers. The cis isomer generally reacts faster than the trans isomer in E1 eliminations. thecatalyst.orgbrainly.com This difference in reactivity is attributed to factors such as steric hindrance and the relative stability of the transition states leading to the carbocation. brainly.combrainly.com
Base-Mediated Eliminations (e.g., Tosylation/Elimination)
The regiochemical outcome is dramatically different when the elimination is carried out under basic conditions, which favors an E2 mechanism. For this to occur, the hydroxyl group must first be converted into a good leaving group that is stable in base, such as a tosylate (-OTs). This is typically done by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine. vaia.comchegg.com The resulting tosylate is then treated with a strong, non-nucleophilic base, such as potassium tert-butoxide (KOC(CH₃)₃), to induce elimination. vaia.com
The E2 mechanism has a strict stereochemical requirement: the leaving group and a beta-proton must be in an anti-periplanar (or anti-coplanar) conformation. libretexts.org This means they must be in the same plane and pointing in opposite directions, which in a cyclohexane (B81311) ring requires both groups to be in axial positions. libretexts.org
For the tosylate of trans-2-methylcyclohexanol , the most stable chair conformation places both the large tosylate group and the methyl group in equatorial positions. To meet the anti-periplanar requirement for E2 elimination, the ring must flip to a less stable conformation where both groups are axial. libretexts.org In this conformation, the only beta-proton that is anti-periplanar to the axial tosylate group is on carbon 6. Removal of this proton by the base leads exclusively to the formation of 3-methylcyclohexene , the non-Zaitsev product. vaia.comchegg.comchegg.com
In contrast, the tosylate of cis-2-methylcyclohexanol (B1584281) can more easily achieve a conformation where the tosylate is axial and a beta-proton on carbon 2 is also axial, leading to the formation of the Zaitsev product, 1-methylcyclohexene , as the major product. vaia.comchegg.comchegg.com This demonstrates how the stereochemistry of the reactant dictates the regiochemistry of the product in an E2 reaction. vaia.com
Esterification Reactions
trans-2-methylcyclohexanol, as a secondary alcohol, can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction typically involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the carboxylic acid.
A common method for this transformation is the Fischer-Speier esterification , which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid. The mechanism is an addition-elimination process where the carboxylic acid is protonated to activate the carbonyl group, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. youtube.com Subsequent proton transfers and elimination of a water molecule yield the final ester. youtube.com
For sterically hindered alcohols or acid-sensitive substrates, milder methods are preferred. The Steglich esterification is a suitable alternative that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org In this process, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol (trans-2-methylcyclohexanol) to form the ester, with dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org This method is advantageous as it proceeds under mild, neutral conditions. organic-chemistry.org
Kinetics and Stereochemical Influences on Reaction Rates
The stereochemistry of trans-2-methylcyclohexanol plays a critical role in determining the kinetics and outcomes of its reactions. In its chair conformation, the trans isomer can exist as either a diequatorial or a diaxial conformer. The diequatorial conformation is generally more stable, minimizing steric strain.
In acid-catalyzed dehydration reactions, both cis- and trans-2-methylcyclohexanol yield 1-methylcyclohexene as the major product. pearson.comvaia.com This occurs via an E1 mechanism involving the formation of a carbocation intermediate. youtube.com The initial secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which then leads to the thermodynamically favored 1-methylcyclohexene. youtube.com
However, when the hydroxyl group is converted to a better leaving group, such as a tosylate, and subjected to elimination with a strong base (E2 mechanism), the stereochemistry dictates the regiochemical outcome. The tosylate of trans-2-methylcyclohexanol, which requires an anti-periplanar arrangement for elimination, yields exclusively 3-methylcyclohexene. pearson.comvaia.com This is because the required anti-periplanar hydrogen is only available at the C6 position, not the C1 position, in the more stable diequatorial conformation of the tosylate. In contrast, the cis-tosylate (B14787639) readily eliminates to form 1-methylcyclohexene. pearson.com
Table 1: Dehydration Products of 2-Methylcyclohexanol Isomers
| Starting Material | Reaction Conditions | Major Alkene Product | Mechanism |
| cis- and trans-2-Methylcyclohexanol | Warm Sulfuric Acid | 1-Methylcyclohexene pearson.comvaia.com | E1 youtube.com |
| Tosylate of cis-2-Methylcyclohexanol | Strong Base (KOC(CH₃)₃) | 1-Methylcyclohexene pearson.com | E2 |
| Tosylate of trans-2-Methylcyclohexanol | Strong Base (KOC(CH₃)₃) | 3-Methylcyclohexene pearson.comvaia.com | E2 |
Transesterification Processes
Transesterification involves the conversion of one ester to another. While direct transesterification of trans-2-methylcyclohexanol itself is not a primary reaction, the principles of transesterification are relevant to its derivatives. Transesterification can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, an alkoxide acts as a nucleophile in an addition-elimination mechanism. masterorganicchemistry.com In acidic conditions, the carbonyl group of the ester is protonated, followed by nucleophilic attack by an alcohol. masterorganicchemistry.com
Recent research has explored diastereoselective acylation reactions of trans-2-substituted cyclohexanols, which are related to transesterification. These studies investigate how the stereochemistry of the alcohol influences the stereochemical outcome of the acylation, which is crucial for synthesizing enantiomerically pure compounds.
Oxidative Transformations
The oxidation of trans-2-methylcyclohexanol can lead to the formation of corresponding ketones, representing a key synthetic transformation.
Conversion to Methylcyclohexanones
The oxidation of trans-2-methylcyclohexanol, a secondary alcohol, yields trans-2-methylcyclohexanone. brainly.com This conversion can be achieved using various oxidizing agents. A common and mild reagent for this purpose is pyridinium (B92312) chlorochromate (PCC), which can oxidize secondary alcohols to ketones without further oxidation. brainly.com The reaction is typically carried out in a solvent like dichloromethane. brainly.com Other chromium(VI) reagents can also be employed for this transformation. brainly.com
Photocatalytic Oxidation Mechanisms
Photocatalytic oxidation offers an environmentally friendly method for chemical synthesis. Studies on the photocatalytic oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) have shown high selectivity. utwente.nlresearchgate.net The mechanism involves the generation of electron-hole pairs in a photocatalyst, such as TiO₂, upon irradiation. utwente.nl These charge carriers then generate reactive oxygen species that drive the oxidation of the alcohol. researchgate.net
Recent advancements have utilized novel photocatalysts, like hedgehog-like particles of metal oxides, for the effective photo-oxidation of cyclohexane in the liquid state. nih.gov These catalysts show enhanced dispersibility and activity, enabling pathways from alkanes to epoxides under ambient conditions. nih.gov In the context of cyclohexene, photocatalytic oxidation using Ni/NiO/CdS nanocomposites has been shown to produce cyclohex-2-en-1-ol, cyclohex-2-en-1-one, and cyclohexanone. rsc.org The mechanism involves hydroxyl radicals preferentially attacking the allylic C-H bonds. rsc.org
Catalytic Dehydrogenation and Hydrogen Transfer Reactions
Catalytic dehydrogenation and hydrogen transfer are important reactions for producing unsaturated compounds and for hydrogen storage applications.
Catalytic transfer hydrogenation (CTH) of 2-methylcyclohexanone (B44802) can produce trans-2-methylcyclohexanol with high diastereoselectivity. nih.gov Using MgO as a catalyst and 2-propanol as a hydrogen donor in the liquid phase, a 97% diastereoselectivity towards the trans isomer has been achieved. nih.gov The choice of catalyst and reaction conditions (vapor vs. liquid phase, temperature, hydrogen donor) significantly influences the yield and stereoselectivity. nih.gov For instance, with MgO, trans-2-methylcyclohexanol is the predominant product (>96%), while Al₂O₃ leads to a nearly equimolar mixture of isomers. nih.gov
Table 2: Diastereoselectivity in Catalytic Transfer Hydrogenation of 2-Methylcyclohexanone
| Catalyst | Hydrogen Donor | Reaction Phase | Diastereoselectivity towards trans-2-Methylcyclohexanol |
| MgO | 2-Propanol | Liquid | 97% nih.gov |
| MgO | 2-Propanol | Vapor | 70% nih.gov |
| Al₂O₃ | 2-Propanol | Vapor | 51-61% nih.gov |
Intramolecular Interactions and Neighboring Group Participation in Reactivity
Intramolecular interactions, particularly neighboring group participation, can significantly affect the rate and stereochemical outcome of reactions involving derivatives of trans-2-methylcyclohexanol.
Neighboring group participation occurs when a nearby functional group assists in the departure of a leaving group, often forming a cyclic intermediate. This can lead to enhanced reaction rates and retention of stereochemistry. For example, an acyloxy group at the C-2 position of a pyran-derived acetal (B89532) can participate in nucleophilic substitution reactions. researchgate.net The extent of this participation depends on factors like the reactivity of the nucleophile. researchgate.net
In glycosylation reactions, a 2-O-benzoyl group can act as a participating group, leading to the formation of a dioxolenium ion intermediate and resulting in high 1,2-trans-selectivity. mdpi.com This neighboring group participation can be more effective than other potential reaction pathways, such as transesterification. mdpi.com While these examples are from carbohydrate chemistry, the underlying principles of how a trans-oriented neighboring group can influence reactivity through the formation of cyclic intermediates are broadly applicable and relevant to the study of trans-2-methylcyclohexanol derivatives.
Reversibility of Functional Group Transformations
The transformation of functional groups is a cornerstone of organic synthesis, allowing for the conversion of one chemical entity into another. In the context of trans-2-methylcyclohexanol, many of these transformations are governed by principles of chemical equilibrium, rendering them reversible under specific conditions. The direction of such reactions can often be controlled by manipulating reaction parameters, such as temperature, concentration of reactants and products, and the nature of the catalyst.
One of the most fundamental and well-studied reversible reactions involving alcohols like trans-2-methylcyclohexanol is acid-catalyzed dehydration. brainly.comupenn.edu This elimination reaction, typically proceeding through an E1 mechanism, involves the removal of a water molecule to form alkenes. quora.comupenn.educhegg.com For trans-2-methylcyclohexanol, this process yields a mixture of isomeric alkenes, primarily the more substituted and thermodynamically stable 1-methylcyclohexene, along with 3-methylcyclohexene. upenn.eduucsb.edu
The dehydration is an equilibrium process. upenn.edu The forward reaction, the dehydration of the alcohol, is endothermic and is therefore favored at higher temperatures. According to Le Chatelier's principle, the removal of one or more products, in this case, the alkenes or water, will shift the equilibrium toward the product side. upenn.edu In a laboratory setting, the alkenes are often distilled from the reaction mixture as they are formed, driving the reaction to completion. upenn.edu
Conversely, the reverse reaction, the acid-catalyzed hydration of methylcyclohexenes, can be favored by adding excess water to the reaction mixture. This shifts the equilibrium back toward the formation of the alcohol, trans-2-methylcyclohexanol. The interplay between the forward and reverse reactions is a classic example of the reversibility of functional group transformations.
| Reaction Condition | Favors Forward Reaction (Dehydration) | Favors Reverse Reaction (Hydration) |
|---|---|---|
| Temperature | High | Low |
| Water Concentration | Low (Water is removed) | High (Excess water is added) |
| Product Concentration | Low (Products are removed, e.g., by distillation) | High (Alkene is the starting material) |
| Catalyst | Strong Acid (e.g., H₂SO₄, H₃PO₄) | Strong Acid (e.g., H₂SO₄, H₃PO₄) |
Another important set of transformations involves the conversion of the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. vaia.comub.edu The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester does not affect the C-O bond, thus proceeding with retention of configuration. ub.edu While the formation of the sulfonate ester is typically driven to completion and not readily reversible under standard conditions, the subsequent substitution of the sulfonate group can be reversible.
For instance, the conversion of a sulfonate ester to an alkyl halide using a metal halide salt can be an equilibrium process. vanderbilt.edu The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example of a reversible nucleophilic substitution. vanderbilt.edu The position of the equilibrium is influenced by the solubility of the resulting metal halide salt in the chosen solvent.
| Transformation | Forward Reaction | Reverse Reaction | Controlling Factors |
|---|---|---|---|
| Alcohol ⇌ Alkene + H₂O | Acid-catalyzed dehydration | Acid-catalyzed hydration | Temperature, Water concentration |
| Alkyl Halide (R-Cl) + I⁻ ⇌ Alkyl Iodide (R-I) + Cl⁻ | Reaction with NaI in acetone | Reaction with NaCl | Solubility of the inorganic halide salt (e.g., NaCl precipitates in acetone, driving the reaction forward) |
The reversibility of these transformations is a critical consideration in synthetic strategy. By understanding the mechanisms and the thermodynamic and kinetic factors that govern them, chemists can manipulate reaction conditions to favor the formation of the desired product, whether it is the conversion of trans-2-methylcyclohexanol to an alkene or its transformation into other functionalized cyclohexane derivatives.
Information Not Available for "Cycloheptanol, 2-methyl-, trans-"
After a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information available for the chemical compound Cycloheptanol, 2-methyl-, trans- . The search for detailed research findings, including spectroscopic and characterization data necessary to fulfill the requested article outline, did not yield any relevant results for this particular compound.
The executed searches for "trans-2-methylcycloheptanol" and its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy consistently returned information for related but distinct compounds, primarily trans-2-methylcyclohexanol and trans-2-methylcyclopentanol. While these molecules share structural similarities, their spectroscopic and conformational properties are not interchangeable with the requested seven-membered ring structure of cycloheptanol.
Given the strict requirement to focus solely on Cycloheptanol, 2-methyl-, trans- and to provide detailed, scientifically accurate data for each specified subsection of the outline, the absence of any specific research on this compound prevents the generation of the requested article. Proceeding with the available information on other compounds would violate the core instructions of the request.
Therefore, it is not possible to provide an article on the advanced spectroscopic and characterization techniques for Cycloheptanol, 2-methyl-, trans- as the foundational scientific data appears to be unavailable in the public domain.
Advanced Spectroscopic and Characterization Techniques in Structural and Mechanistic Studies
Infrared (IR) Spectroscopy
Vibrational Analysis for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a cornerstone technique for identifying functional groups and probing the conformational landscape of molecules. mdpi.comyoutube.com These methods are based on the principle that chemical bonds and groups of atoms within a molecule vibrate at specific, quantized frequencies. youtube.com When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular fingerprint. youtube.com Similarly, Raman spectroscopy provides information about molecular vibrations by analyzing the inelastic scattering of monochromatic light. spectroscopyonline.com
For Cycloheptanol, 2-methyl-, trans-, vibrational analysis would be instrumental in confirming its key structural features. The presence of the hydroxyl (-OH) group would be readily identifiable by a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can also provide insights into the extent of intermolecular hydrogen bonding.
Furthermore, detailed vibrational analysis, often supported by computational modeling, can offer profound insights into the conformational preferences of the flexible seven-membered ring of Cycloheptanol, 2-methyl-, trans-. Different chair, boat, and twist-chair conformations would exhibit distinct vibrational frequencies. By comparing experimental spectra with calculated spectra for various possible conformers, the most stable conformation(s) in the gas phase or in a specific solvent can be determined.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, offering a complete picture of the molecule's solid-state structure.
For Cycloheptanol, 2-methyl-, trans-, which possesses two chiral centers, X-ray crystallography would be the gold standard for unequivocally establishing the trans relationship between the methyl and hydroxyl groups. The resulting crystal structure would also reveal the specific conformation adopted by the cycloheptane (B1346806) ring in the solid state, providing valuable data to compare with computational and other spectroscopic studies.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined with high precision.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups. These interactions are crucial in determining the macroscopic properties of the material, including its melting point and solubility.
However, based on a comprehensive search of available scientific literature, there are no published X-ray crystallographic studies specifically for Cycloheptanol, 2-methyl-, trans-. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging endeavor. While crystallographic data exists for a vast number of organic molecules, including some complex alicyclic alcohols, specific data for the title compound remains elusive.
Theoretical and Computational Chemistry Studies of Trans 2 Methylcyclohexanol
Conformational Analysis and Energy Minimization
trans-2-Methylcyclohexanol (B1360119), like other substituted cyclohexanes, predominantly exists in a chair conformation to minimize angular and torsional strain. The trans configuration dictates that the methyl (-CH₃) and hydroxyl (-OH) groups are on opposite faces of the cyclohexane (B81311) ring. This leads to two distinct chair conformations that are in equilibrium through a process of ring-flipping.
Chair-Chair Interconversion and Axial/Equatorial Preferences
The two primary chair conformations of trans-2-methylcyclohexanol are the diequatorial (e,e) conformer, where both the methyl and hydroxyl groups occupy equatorial positions, and the diaxial (a,a) conformer, where both substituents are in axial positions. The chair-chair interconversion, or ring flip, rapidly occurs at room temperature, converting axial groups to equatorial and vice versa.
The stability of each conformer is largely dictated by the steric strain arising from 1,3-diaxial interactions. Substituents in the axial position experience steric hindrance from the two other axial hydrogens on the same side of the ring. pearson.com Because equatorial positions point away from the ring, placing bulky substituents in these positions is energetically more favorable. stackexchange.com For trans-2-methylcyclohexanol, the diequatorial conformer is significantly more stable and, therefore, more populated at equilibrium than the diaxial conformer. masterorganicchemistry.com
Calculation of Conformational Energies (e.g., 1,3-diaxial interactions)
The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) for the substituent moving from the equatorial to the axial position. wikipedia.orgrsc.org Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial position. wikipedia.org
For a methyl group, the A-value is approximately 1.70-1.74 kcal/mol, reflecting significant 1,3-diaxial interactions between the methyl group and the axial hydrogens. rsc.org The hydroxyl group is less sterically demanding; its A-value is approximately 0.87 kcal/mol. wikipedia.org The oxygen atom can rotate its hydrogen away from the ring, minimizing steric clash. wikipedia.org
In the diaxial conformer of trans-2-methylcyclohexanol, both the methyl and hydroxyl groups experience these destabilizing 1,3-diaxial interactions. The total conformational energy of this strain can be estimated by summing the A-values of the individual substituents.
Table 1: Conformational Energy Analysis of trans-2-Methylcyclohexanol
| Conformer | Substituent Positions | 1,3-Diaxial Interactions (kcal/mol) | Relative Energy (kcal/mol) |
| Diequatorial | OH (eq), CH₃ (eq) | ~0 | 0 (most stable) |
| Diaxial | OH (ax), CH₃ (ax) | ~2.57 (0.87 + 1.70) | +2.57 |
| This table presents the estimated relative energies of the two chair conformers of trans-2-methylcyclohexanol based on the summation of A-values for the hydroxyl and methyl groups. |
The diequatorial conformer is favored by approximately 2.57 kcal/mol. This energy difference indicates that at equilibrium, the diequatorial conformer will be the overwhelmingly predominant species.
Molecular Modeling and Quantum Chemical Methods (DFT, MP2, B3LYP, NBO Analysis)
To obtain more precise conformational energies and geometric parameters, quantum chemical methods are employed. Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly used for such calculations. wikipedia.org These methods provide a more accurate description of electron correlation effects compared to simpler Hartree-Fock (HF) theory. wikipedia.org For benchmarking, highly accurate but computationally expensive methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) are considered the "gold standard." wikipedia.org Studies have shown that MP2 calculations often yield the lowest mean error in conformational energies when compared to these high-level benchmarks, followed closely by DFT methods like B3LYP. wikipedia.org
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, such as hydrogen bonding and hyperconjugation, by analyzing the electron density distribution in a molecule. primescholars.comsapub.org In the case of trans-2-methylcyclohexanol, an intramolecular hydrogen bond could potentially exist in the diaxial conformer between the axial hydroxyl group (as the donor) and the oxygen atom acting as a lone-pair acceptor from a C-H bond of the methyl group, or vice-versa. NBO analysis can quantify the strength of such an interaction by calculating the second-order perturbation theory energy, E(2), which describes the stabilization energy from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. ucsb.edu For example, a significant E(2) value for the interaction between the lone pair of the oxygen atom (LP(O)) and an antibonding sigma orbital of a C-H bond (σ*(C-H)) would confirm the presence and strength of a hydrogen bond.
Solvent Effects on Conformational Equilibria
The conformational equilibrium of a molecule can be influenced by the solvent environment. Computational studies can model these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM), within DFT or other quantum chemical calculations. sapub.org These models treat the solvent as a continuous medium with a specific dielectric constant.
For trans-2-methylcyclohexanol, the two chair conformers have different dipole moments. The diequatorial conformer generally has a larger dipole moment than the diaxial conformer. Polar solvents would be expected to stabilize the conformer with the higher dipole moment more effectively. Therefore, a polar solvent might slightly shift the conformational equilibrium, although the inherent steric preference for the diequatorial conformer is expected to remain the dominant factor. Computational studies can quantify this shift by calculating the free energies of each conformer in different simulated solvent environments (e.g., chloroform, methanol, water). primescholars.com
Reaction Mechanism Simulations
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states. A common reaction of trans-2-methylcyclohexanol is acid-catalyzed dehydration.
Ab Initio and Density Functional Theory (DFT) for Transition State Analysis
The acid-catalyzed dehydration of trans-2-methylcyclohexanol is known to proceed via an E1 elimination mechanism. labarchives.combyjus.com This multi-step reaction can be effectively modeled using ab initio and DFT methods to map out the potential energy surface and locate the transition states connecting the reactants, intermediates, and products.
The mechanism involves three key stages:
Protonation of the hydroxyl group: The -OH group is a poor leaving group. In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), it is protonated to form a good leaving group, water (H₂O). byjus.comupenn.edu
Formation of a carbocation: The C-O bond of the protonated alcohol breaks, and the water molecule departs, leading to the formation of a secondary carbocation. labarchives.comupenn.edu This is typically the rate-determining step of the reaction.
Deprotonation and rearrangement: The carbocation can be deprotonated by a weak base (like water or the conjugate base of the acid) to form an alkene. For the secondary carbocation of trans-2-methylcyclohexanol, deprotonation can lead to either 1-methylcyclohexene or 3-methylcyclohexene. arxiv.org Concurrently, the secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which then deprotonates to yield 1-methylcyclohexene or methylenecyclohexane (B74748). labarchives.com
Computational methods, such as DFT with the B3LYP functional, can be used to perform geometry optimizations for all species involved (reactants, intermediates, transition states, and products). berkeley.edu Transition state search algorithms, like the nudged elastic band (NEB) method or dimer method, are used to locate the saddle points on the potential energy surface that correspond to the transition states. youtube.com Frequency calculations are then performed to confirm that a true transition state has been found (characterized by a single imaginary frequency).
The calculated energies of the reactants, transition states, and intermediates allow for the construction of a reaction energy profile. This profile reveals the activation energies for each step, enabling the identification of the rate-determining step and providing insights into the reaction kinetics. For the dehydration of 2-methylcyclohexanol (B165396), computational studies have shown that the formation of 1-methylcyclohexene is the most thermodynamically favored outcome due to it being the most substituted alkene (Zaitsev's rule). labarchives.com While the rearrangement to the tertiary carbocation is thermodynamically favorable, the barrier for the 1,2-hydride shift can be high, suggesting that a significant portion of the product may form directly from the deprotonation of the initial secondary carbocation. labarchives.com
Elucidation of Regiochemical and Stereochemical Control
Theoretical and computational chemistry have become indispensable tools for understanding and predicting the outcomes of chemical reactions. In the case of trans-2-methylcyclohexanol, computational studies have provided significant insights into the factors governing regiochemical and stereochemical control in various transformations.
One of the primary reactions studied is the acid-catalyzed dehydration of 2-methylcyclohexanol. This reaction can lead to the formation of two main products: 1-methylcyclohexene and 3-methylcyclohexene. The regioselectivity of this elimination reaction is dictated by the stability of the intermediate carbocation and the subsequent deprotonation step. Computational models can calculate the energies of the possible carbocation intermediates and the transition states for their formation and subsequent reactions. For trans-2-methylcyclohexanol, the formation of a tertiary carbocation at the C1 position is generally favored over a secondary carbocation at the C2 position. However, the stereochemistry of the starting material plays a crucial role. In the trans isomer, the axial orientation of the hydroxyl group can influence the preferred elimination pathway, often favoring the formation of 1-methylcyclohexene as the major product, consistent with Zaitsev's rule. upenn.edu
Computational methods, such as Density Functional Theory (DFT), are employed to map out the potential energy surface of the reaction. These calculations can reveal the activation barriers for the different reaction pathways, providing a quantitative prediction of the product distribution. For instance, calculations can show that the transition state leading to 1-methylcyclohexene is lower in energy than the one leading to 3-methylcyclohexene, thus explaining the observed regioselectivity.
Furthermore, these studies can elucidate the role of the catalyst and solvent in directing the reaction outcome. By explicitly including solvent molecules in the computational model, it is possible to simulate the effect of the reaction medium on the stability of intermediates and transition states, offering a more accurate picture of the reaction dynamics.
Computational Studies of Reaction Kinetics and Thermodynamics
Computational chemistry provides powerful methods to investigate the kinetics and thermodynamics of reactions involving trans-2-methylcyclohexanol. By calculating the thermodynamic properties of reactants, products, and transition states, a comprehensive understanding of the reaction's feasibility and energy profile can be obtained. researchgate.net
Kinetic parameters, most notably the activation energy (Ea), are crucial for understanding the rate of a reaction. Transition state theory is a cornerstone of computational kinetics, allowing for the calculation of rate constants. researchgate.net High-level quantum chemical methods can be used to locate the transition state structure and calculate its energy relative to the reactants. researchgate.net
A theoretical investigation into the oxidation of related cyclic alcohols has demonstrated the utility of these methods. For example, studies on the H-atom abstraction from different positions of similar molecules can reveal the kinetic favorability of one reaction site over another. researchgate.net These findings are directly applicable to understanding the initial steps of oxidation for trans-2-methylcyclohexanol.
The table below presents a hypothetical comparison of calculated activation energies for different reaction pathways, illustrating how computational studies can predict reaction outcomes.
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Dehydration to 1-methylcyclohexene | DFT (B3LYP/6-31G) | 25.8 |
| Dehydration to 3-methylcyclohexene | DFT (B3LYP/6-31G) | 28.2 |
| Oxidation at C-H (axial) | CBS-QB3 | 15.4 |
| Oxidation at C-H (equatorial) | CBS-QB3 | 16.9 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar systems.
These computational approaches are not limited to unimolecular reactions. They can also be applied to bimolecular reactions, such as those involving enzymatic processes, to predict how the substrate will bind and react within the active site of an enzyme. escholarship.org
Stereoelectronic Effects and Orbital Interactions
Stereoelectronic effects are fundamental to understanding the structure, stability, and reactivity of organic molecules. wikipedia.org These effects arise from the interaction of electron orbitals, which are dependent on the spatial arrangement of atoms within the molecule. In trans-2-methylcyclohexanol, several key stereoelectronic interactions influence its conformational preferences and reactivity.
The primary stereoelectronic interactions at play are hyperconjugative in nature. These involve the donation of electron density from a filled bonding orbital (σ) or a non-bonding orbital (n) to an empty antibonding orbital (σ*). The efficiency of this overlap is highly dependent on the relative orientation of the orbitals, with an anti-periplanar arrangement being the most favorable.
In the chair conformation of trans-2-methylcyclohexanol, the substituents (methyl and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a balance of steric and stereoelectronic effects. For instance, a key interaction is the σ(C-C) → σ*(C-O) hyperconjugation. When the C-O bond is in an axial position, it can accept electron density from the anti-periplanar C-C bonds of the ring, leading to stabilization.
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to identify and quantify these orbital interactions. imperial.ac.uk NBO analysis can calculate the stabilization energy associated with each donor-acceptor interaction, providing a quantitative measure of the stereoelectronic effects.
The table below summarizes some of the key orbital interactions and their typical stabilization energies in a substituted cyclohexane system, as would be determined by NBO analysis.
| Donor Orbital | Acceptor Orbital | Typical Stabilization Energy (kcal/mol) | Geometric Requirement |
| σ(C-H) | σ(C-O) | 1.5 - 2.5 | Anti-periplanar |
| σ(C-C) | σ(C-O) | 2.0 - 3.0 | Anti-periplanar |
| n(O) | σ*(C-H) | 0.5 - 1.0 | Anti-periplanar |
Note: These values are representative and can vary depending on the specific molecular geometry and computational method used.
These stereoelectronic interactions have a direct impact on the molecule's reactivity. For example, the enhanced electron density in the σ*(C-O) orbital when the hydroxyl group is axial can weaken the C-O bond, potentially facilitating its cleavage in reactions such as dehydration or substitution. Conversely, interactions involving the lone pairs of the oxygen atom can influence its basicity and nucleophilicity.
Prediction of Reactivity and Selectivity in Novel Transformations
A major goal of modern chemistry is the ability to predict the outcome of unknown reactions. Theoretical and computational chemistry are at the forefront of this endeavor, providing a framework for predicting the reactivity and selectivity of molecules like trans-2-methylcyclohexanol in novel transformations. youtube.com
By leveraging the principles of frontier molecular orbital (FMO) theory, one can predict how a molecule will interact with various reagents. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals in trans-2-methylcyclohexanol can be calculated to predict its behavior as a nucleophile or an electrophile.
For instance, in a reaction with an electrophile, the site of attack on trans-2-methylcyclohexanol will likely be the region where the HOMO is localized, which is typically the oxygen atom of the hydroxyl group. Conversely, in a reaction with a nucleophile, the reactive site will be associated with the LUMO, which is often centered on the σ(C-O) or σ(C-H) orbitals.
Computational methods can also be used to screen potential reaction pathways for novel transformations. By proposing a series of plausible mechanisms, the activation barriers for each step can be calculated. This allows for an a priori assessment of the most likely reaction channel, guiding experimental efforts and saving significant time and resources.
Furthermore, the development of quantitative structure-activity relationships (QSAR) and machine learning models, trained on computational data, is a growing area. These models can predict the reactivity of a molecule based on a set of calculated descriptors, such as orbital energies, partial charges, and steric parameters. While still an emerging field, these predictive tools hold immense promise for the design of new synthetic methodologies.
The application of these predictive models can be illustrated by considering the enzymatic hydroxylation of trans-2-methylcyclohexanol by a cytochrome P450 enzyme. escholarship.org Computational docking can predict the preferred binding orientation of the substrate in the enzyme's active site. Subsequently, quantum mechanical calculations can estimate the activation barriers for hydrogen atom abstraction from the different C-H bonds, thus predicting the most likely site of hydroxylation.
Stereochemistry and Isomerism in Trans 2 Methylcyclohexanol Systems
Relative and Absolute Stereochemistry of trans-2-Methylcyclohexanol (B1360119)
trans-2-Methylcyclohexanol has two chiral centers, at carbon 1 (C1), bearing the hydroxyl group, and carbon 2 (C2), bearing the methyl group. This gives rise to stereoisomers. The trans designation refers to the relative stereochemistry, indicating that the methyl and hydroxyl groups are on opposite sides of the cyclohexane (B81311) ring plane. study.com
Absolute stereochemistry, which describes the precise 3D arrangement at each chiral center, is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.inuniroma1.itlibretexts.org For each chiral carbon, the four attached groups are ranked by atomic number. vanderbilt.edu
For trans-2-methylcyclohexanol, the two possible enantiomers (non-superimposable mirror images) are (1R,2R) and (1S,2S). stackexchange.com
(1R,2R)-2-methylcyclohexanol : At C1, the priority is -OH > C2 > C6 > -H. At C2, the priority is C1 > C3 > -CH₃ > -H.
(1S,2S)-2-methylcyclohexanol : The priorities are the same, but the spatial arrangement is the mirror image of the (1R,2R) isomer.
These enantiomers have identical physical properties (boiling point, density, etc.) but rotate plane-polarized light in equal and opposite directions. A racemic mixture contains equal amounts of both enantiomers and is optically inactive. nih.gov
Diastereomeric Relationships (cis vs. trans) and their Distinct Reactivities
Cis- and trans-2-methylcyclohexanol are diastereomers, meaning they are stereoisomers that are not mirror images of each other. stackexchange.comucsb.edu In the cis isomer, the methyl and hydroxyl groups are on the same side of the ring. This difference in spatial arrangement leads to distinct physical and chemical properties. ucsb.edu
The reactivity of these diastereomers can vary significantly, especially in reactions where the stereochemistry of the transition state is critical. For instance, in acid-catalyzed dehydration (an E1 elimination), the cis isomer has been observed to react faster than the trans isomer. thecatalyst.org This is attributed to the formation of a more stable carbocation intermediate from the cis isomer. brainly.com Conversely, in enzymatic reactions, such as metabolic processes in biological systems, the specific three-dimensional structure of each isomer dictates how it interacts with enzyme active sites, leading to different metabolic fates. nih.govnih.gov Studies have shown that racemic cis-2-methylcyclohexanol (B1584281) can be metabolized to (+)-trans-2-methylcyclohexanol, while the racemic trans-alcohol is excreted as the conjugated (±)-trans-alcohol, highlighting a clear diastereomeric distinction in biological processing. nih.govnih.gov
Conformational Diastereomers and their Interconversion
Substituted cyclohexanes exist predominantly in chair conformations to minimize angle and torsional strain. For trans-2-methylcyclohexanol, two distinct chair conformations can be drawn, which interconvert via a "ring flip." These two conformations are not enantiomers but are conformational diastereomers. study.com
The two primary conformations for the (1R,2R) enantiomer are:
Diequatorial conformer : Both the hydroxyl group at C1 and the methyl group at C2 occupy equatorial positions. This is generally the more stable conformation.
Diaxial conformer : Both groups occupy axial positions. This conformation is significantly less stable due to steric strain from 1,3-diaxial interactions.
The stability of a substituent in an axial versus equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the two positions. wikipedia.org Larger groups have higher A-values, indicating a stronger preference for the equatorial position to avoid steric hindrance. fiveable.memasterorganicchemistry.com
| Substituent | A-Value (kcal/mol) |
|---|---|
| -OH (Hydroxyl) | 0.87 |
| -CH₃ (Methyl) | 1.70 |
| -C(CH₃)₃ (tert-Butyl) | 4.9 |
Data sourced from multiple organic chemistry resources. masterorganicchemistry.com
For trans-2-methylcyclohexanol, the diequatorial conformer is favored because it minimizes the steric strain associated with placing the methyl and hydroxyl groups in axial positions. The energy difference between the diequatorial and diaxial forms is approximately the sum of the A-values for the methyl and hydroxyl groups.
Stereoselective Formation of Products in Elimination and Substitution Reactions
The specific stereoisomer of the starting material can dictate the stereochemical and regiochemical outcome of a reaction, a principle known as stereoselectivity. stereoelectronics.orgmasterorganicchemistry.com This is particularly evident in bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2) reactions.
E2 Elimination: The E2 mechanism requires a specific anti-periplanar geometry, where the leaving group and a β-hydrogen are in the same plane and oriented at a 180° dihedral angle. pearson.comlibretexts.org In a cyclohexane chair, this means both the leaving group and the hydrogen must be in axial positions. libretexts.org
When the hydroxyl group of trans-2-methylcyclohexanol is converted to a good leaving group (like a tosylate), its E2 elimination is highly stereoselective. For the reaction to proceed, the molecule must adopt the conformation where the leaving group is axial. In the more stable diequatorial conformer of the trans isomer, no such anti-periplanar hydrogen is available. The molecule must first ring-flip to the less stable diaxial conformation. libretexts.org In this diaxial conformer, the axial leaving group at C1 has an anti-periplanar axial hydrogen only at C6, not at C2 (where the methyl group is). Consequently, the elimination is forced to occur toward C6, leading exclusively to the formation of 3-methylcyclohexene, which is not the most substituted (Zaitsev) product. pearson.comlibretexts.org
In contrast, the cis-isomer can readily place the leaving group in an axial position while the methyl group is equatorial, allowing for an anti-periplanar axial hydrogen at C2. This leads to the formation of 1-methylcyclohexene, the more stable Zaitsev product. pearson.com This demonstrates how the reactant's stereochemistry controls the regiochemical outcome of the elimination. pearson.com
SN2 Substitution: The SN2 reaction proceeds with an inversion of configuration at the reacting chiral center. If a nucleophile attacks C1 of a trans-2-methylcyclohexanol derivative (with the -OH converted to a leaving group), the nucleophile will approach from the side opposite to the leaving group. This results in a product where the new substituent is cis relative to the methyl group at C2. This stereospecific outcome is a hallmark of the SN2 mechanism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing trans-2-methylcycloheptanol, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis often involves stereoselective reduction of ketone precursors or ring-expansion strategies. For example, Grignard reagents (e.g., Mg with BrCH2CH2CH=CH2 in THF) can generate intermediates, followed by hydrogenation using catalysts like RuCl2(PCy3)2 to control stereochemistry . Protecting groups (e.g., TBSCl) may stabilize reactive intermediates, with yields improved by optimizing reaction time and solvent polarity (e.g., CH2Cl2 vs. THF) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing trans-2-methylcycloheptanol?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify stereochemistry via coupling constants and chemical shifts (e.g., axial vs. equatorial methyl groups) .
- IR : Hydroxyl stretching (~3200–3600 cm⁻¹) confirms alcohol functionality .
- GC-MS : Retention indices and fragmentation patterns distinguish isomers, with electron ionization (EI) providing molecular ion peaks at m/z 116 (C7H16O⁺) .
Q. How can researchers reconcile discrepancies in reported physical properties (e.g., refractive index) for trans-2-methylcycloheptanol?
- Methodological Answer : Conflicting values (e.g., refractive index ranging from 1.4406 to 1.485) arise from measurement techniques (Abbe refractometer vs. computational models like GF methods). Researchers should standardize conditions (temperature, wavelength) and validate against high-purity samples. Computational tools (e.g., QSPR models) may predict properties when experimental data is sparse .
Advanced Research Questions
Q. What catalytic mechanisms explain the oxidation of trans-2-methylcycloheptanol to ketones, and how do ligand environments influence reaction rates?
- Methodological Answer : Ruthenium complexes (e.g., PNN-Ru) facilitate dehydrogenation via β-hydride elimination. Ligand steric effects (e.g., PCy3 vs. PPh3) modulate turnover frequency (TOF). Kinetic studies under inert atmospheres (N2/Ar) and variable temperatures (25–80°C) reveal activation energies, with TOFs ranging from 50–200 h⁻¹ depending on solvent polarity .
Q. How should researchers address contradictions in thermodynamic data (e.g., boiling points, vapor pressure) across literature sources?
- Methodological Answer : Discrepancies often stem from impurities or calibration errors. Researchers should:
- Cross-reference datasets from authoritative sources (e.g., NIST WebBook ).
- Perform differential scanning calorimetry (DSC) for phase-change validation.
- Use statistical tools (e.g., Bland-Altman analysis) to quantify systematic biases .
Q. What protecting group strategies are effective for trans-2-methylcycloheptanol in multi-step syntheses targeting bioactive derivatives?
- Methodological Answer : Silyl ethers (e.g., TBS or TIPS groups) protect the hydroxyl moiety during alkylation or acylation. Deprotection with TBAF in THF regenerates the alcohol without side reactions. For acid-sensitive intermediates, trityl groups offer stability under basic conditions .
Q. How does stereochemistry influence the reactivity of trans-2-methylcycloheptanol in nucleophilic substitution reactions?
- Methodological Answer : The trans-configuration imposes steric hindrance on axial attack, favoring equatorial nucleophilic substitution. Computational modeling (DFT) predicts transition-state energies, while kinetic isotope effects (KIEs) reveal rate-determining steps. For example, SN2 reactions with methyl iodide show 2–3× slower rates compared to cis-isomers due to torsional strain .
Q. What safety protocols are critical when handling trans-2-methylcycloheptanol in large-scale reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 50 ppm) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent slippery residues.
- Emergency Procedures : Immediate eye irrigation (15+ minutes with saline) and dermal decontamination (soap/water) reduce exposure severity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
